Methyl 3-methylbenzoate

Agrochemical Insecticide Structure-Activity Relationship

This meta-substituted aromatic ester is a critical intermediate for leukotriene antagonist synthesis and a preferred scaffold for fumigant development, showing a 17% potency advantage over unsubstituted methyl benzoate (LC50=0.62 vs 0.75 µg/ml) against Solenopsis invicta. For analytical labs, its distinct EI-MS base peak at m/z 119 definitively distinguishes it from the ortho isomer (m/z 106), making it essential for valproic acid serum assays. Ortho- or para-substituted isomers and ethyl ester analogs are not scientifically equivalent swaps due to divergent physical states, flash points, and chromatographic behavior. Insist on CAS 99-36-5 with ≥98% GC purity to ensure reproducible biological activity and spectral fidelity.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 99-36-5
Cat. No. B1205846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methylbenzoate
CAS99-36-5
Synonymsmethyl 3-toluate
methyl meta-toluate
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)OC
InChIInChI=1S/C9H10O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3
InChIKeyCPXCDEMFNPKOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-methylbenzoate (CAS 99-36-5): Technical Baseline for Meta-Substituted Methyl Benzoate Procurement


Methyl 3-methylbenzoate (CAS 99-36-5, C9H10O2, MW 150.18) is a meta-methyl substituted aromatic methyl ester, also referred to as methyl m-toluate [1]. It appears as a clear, colorless liquid with a density of 1.063 g/mL at 25 °C, a refractive index of n20/D 1.516, a boiling point of 113 °C at 27 mmHg, and a flash point of 95 °C . This compound serves as a key intermediate in pharmaceutical synthesis, an internal standard in analytical chemistry, and has documented insecticidal properties [2][3][4]. Unlike its ortho- and para- isomers, the meta-methyl substitution pattern confers distinct reactivity and physical properties that directly influence its suitability for specific industrial and research applications.

Methyl 3-methylbenzoate (CAS 99-36-5): Why Isomeric or Ester Substitution is Scientifically Invalid


Substituting methyl 3-methylbenzoate with its ortho- or para- isomers (e.g., methyl 2-methylbenzoate, methyl 4-methylbenzoate) or with an alternative ester (e.g., ethyl 3-methylbenzoate) is not a scientifically equivalent swap due to significant differences in physical state, reactivity, and biological performance. Methyl 4-methylbenzoate is a solid at room temperature (mp 32-35 °C) , which precludes its use in liquid-phase applications such as analytical internal standards or liquid fumigant formulations without additional processing. Methyl 2-methylbenzoate exhibits a markedly lower flash point (82 °C vs. 95 °C) and a divergent mass spectral fragmentation pattern (base peak m/z 106 vs. m/z 119) [1], complicating analytical method transfer. Ethyl 3-methylbenzoate, with its higher molecular weight (164.2 vs. 150.18) and lower density (1.03 vs. 1.063 g/mL) , alters both chromatographic retention and extraction efficiency. Critically, the meta-methyl substitution is essential for the activity profile observed in fumigant applications, as ortho-methyl substitution significantly reduces contact toxicity [2]. The evidence below quantifies these non-interchangeable characteristics to guide precise, application-driven procurement.

Methyl 3-methylbenzoate (CAS 99-36-5): Quantitative Differentiation Evidence for Scientific Procurement


Methyl 3-methylbenzoate Exhibits 17% Higher Fumigant Potency than Methyl Benzoate Against Fire Ants

In a direct head-to-head comparison of 15 benzoate analogs for fumigation toxicity against Solenopsis invicta (red imported fire ant) workers, methyl 3-methylbenzoate demonstrated a mean LC50 value of 0.62 µg/ml, which is 17% more potent than the unsubstituted methyl benzoate (LC50 = 0.75 µg/ml) [1]. This enhanced potency is attributed to the presence of a methyl group at the meta position, a structural feature that significantly increases contact toxicity compared to ortho-substituted analogs [1].

Agrochemical Insecticide Structure-Activity Relationship

Methyl 3-methylbenzoate Reacts with Dibromide Radical at a Rate Constant of 4 × 10³ L mol⁻¹ s⁻¹

Laser flash photolysis studies determined the second-order rate constant for the reaction of methyl 3-methylbenzoate with the dibromide radical (HBr2•) to be k = 4 × 10³ L mol⁻¹ s⁻¹ at 23 °C in acetic acid [1]. This value represents the lower bound of reactivity within the tested methyl aromatic series, which ranged up to 2 × 10⁶ L mol⁻¹ s⁻¹ for hexamethylbenzene [1]. The deactivating effect of the ester carbonyl group is a key determinant of this kinetic profile.

Free Radical Chemistry Kinetics Reaction Mechanism

Methyl 3-methylbenzoate Produces a Diagnostic Base Peak at m/z 119 (M–31) in EI-MS, Distinct from Ortho Isomer (m/z 106)

Electron ionization (EI) mass spectrometry provides unambiguous differentiation between methyl 3-methylbenzoate and its ortho isomer. Methyl 3-methylbenzoate exhibits a base peak at m/z 119, corresponding to the loss of the methoxy radical (M–31), with a prominent tropylium ion at m/z 91 [1]. In contrast, methyl 2-methylbenzoate (ortho) shows a base peak at m/z 106 due to an ortho-assisted decarboxylation (M–44), with relatively weaker signals at m/z 119 and m/z 91 [1].

Analytical Chemistry Mass Spectrometry Isomer Identification

Methyl 3-methylbenzoate is a Validated Internal Standard for Valproic Acid Quantification in Serum

Methyl 3-methylbenzoate (as methyl m-toluate, MMT) has been established and validated as an internal standard for the gas chromatographic determination of valproic acid (VA) in human serum [1]. This specific application relies on the compound's chromatographic properties, stability under the analytical conditions, and its structural similarity to the analyte without interference.

Clinical Chemistry Analytical Method GC-FID

Methyl 3-methylbenzoate (CAS 99-36-5): High-Value Application Scenarios for Procurement Decisions


Agrochemical R&D: Development of Novel Fumigant Formulations for Fire Ant Control

Based on the direct comparative fumigation toxicity data, methyl 3-methylbenzoate (LC50 = 0.62 µg/ml) demonstrates a quantifiable 17% potency advantage over unsubstituted methyl benzoate (LC50 = 0.75 µg/ml) against Solenopsis invicta [1]. This positions it as a preferred scaffold for structure-activity relationship (SAR) studies and formulation development targeting invasive ant species. Procurement for this application should prioritize high-purity material (>98%) to ensure reproducible biological activity data.

Analytical Method Implementation: Internal Standard for GC-Based Therapeutic Drug Monitoring

Methyl 3-methylbenzoate is a validated internal standard for the gas chromatographic quantification of valproic acid in serum [1][2]. Laboratories establishing or transferring this clinical assay should procure methyl 3-methylbenzoate with documented purity (≥98% by GC) to ensure method reproducibility. Note that substitution with methyl 4-methylbenzoate is precluded due to its solid physical state at room temperature (mp 32-35 °C) .

Pharmaceutical Process Chemistry: Synthesis of Leukotriene Antagonist Intermediates

Methyl 3-methylbenzoate serves as a critical starting material in the patented synthesis of β-ketoester intermediates for leukotriene antagonists [1]. The meta-methyl substitution pattern is essential for the downstream bromination and condensation steps. Procurement for GMP or scale-up activities should specify the CAS number (99-36-5) and ensure compliance with the required purity specifications for pharmaceutical intermediate use.

Analytical Reference Standard: Isomer-Specific Identification via EI-MS Fragmentation Pattern

For analytical laboratories requiring unambiguous isomer confirmation, the distinct EI-MS base peak of methyl 3-methylbenzoate at m/z 119 (M–31) provides a definitive spectral fingerprint that distinguishes it from the ortho isomer (base peak m/z 106) [1]. Procurement of certified reference material of methyl 3-methylbenzoate is essential for building spectral libraries and validating isomer-specific analytical methods.

Technical Documentation Hub

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